Turanose

In vitro digestion Glycemic response Functional sweetener

Turanose is a reducing disaccharide isomer of sucrose with an α-1,3 glycosidic bond, delivering 50% lower intestinal hydrolysis (18% vs. 36% for sucrose) and half the sweetness. Its exceptional acid stability (no hydrolysis at pH 3, 90°C) prevents browning in acidic beverages. With only 25% of oral bacteria fermenting it, turanose reduces cariogenic risk. It also serves as a mixed-type acid α-glucosidase inhibitor for Pompe disease assays. Choose turanose for predictable low-glycemic impact, extended shelf-life, and tooth-friendly formulations.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B8075302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuranose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2/t4-,6-,7-,8-,9+,10-,11-,12-/m1/s1
InChIKeyRULSWEULPANCDV-PIXUTMIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 25 °C

Turanose: A Sucrose Isomer with Distinct Glycosidic Linkage and Reduced Digestibility for Functional Food Applications


Turanose (α-D-glucopyranosyl-(1→3)-D-fructofuranose) is a reducing disaccharide belonging to the structural isomer class of sucrose, naturally occurring in honey at approximately 4.7% of the oligosaccharide fraction [1]. Unlike the more common α-1,2 linkage of sucrose, turanose features an α-1,3 glycosidic bond that fundamentally alters its metabolic and physicochemical behavior, positioning it as a functional sweetener candidate with distinct properties relative to other disaccharides such as sucrose, maltose, and isomaltulose [2].

Why Generic Sucrose Substitution Fails: Critical Differences in Hydrolysis Rate, Sweetness, and Stability Among Sucrose Isomers


Sucrose isomers share the same monosaccharide building blocks—glucose and fructose—but differ in glycosidic linkage position (α-1,1 trehalulose, α-1,2 sucrose, α-1,3 turanose, α-1,4 maltulose, α-1,5 leucrose, α-1,6 isomaltulose/palatinose), which dictates susceptibility to enzymatic hydrolysis, digestive fate, and industrial processing stability [1]. Consequently, direct substitution among these isomers in formulations or research contexts without accounting for these quantifiable differences—in particular, turanose's markedly reduced intestinal hydrolysis (18% vs. 36% for sucrose at 4h) and distinct acid stability profile—will yield unpredictable glycemic impact, sweetness intensity, and shelf-life behavior, rendering generic replacement scientifically invalid [2].

Quantitative Differentiation Evidence for Turanose Versus Sucrose and Other Isomers: Hydrolysis, Sweetness, Stability, Fermentability, and Enzyme Inhibition


Simulated Small Intestinal Hydrolysis: Turanose Degrades 50% Less than Sucrose Over 4 Hours

In a simulated small intestinal fluid assay, turanose exhibited significantly reduced susceptibility to hydrolysis compared to sucrose [1]. This differential degradation directly informs its potential to elicit a lower postprandial glycemic response [1].

In vitro digestion Glycemic response Functional sweetener

Sweetness Potency: Turanose Provides 50% of the Sweetness Intensity of Sucrose

Turanose possesses a relative sweetness value of 0.5 (where sucrose = 1.0), providing half the sweetening power per unit mass [1].

Sweetener formulation Taste profile Caloric reduction

Acid and Thermal Stability: Turanose Remains Unhydrolyzed at pH 3 and 90°C, Contrasting with Sucrose Degradation

Under acidic conditions (pH 3) at elevated temperature (90°C), turanose does not undergo hydrolysis, whereas sucrose is known to degrade under similar conditions [1]. This differential stability is critical for applications in acidic food matrices [1].

Food processing stability Acidic beverage formulation Shelf-life extension

Reduced Fermentability by Oral Bacteria: Only 25% of Palatinose-Fermenting Dental Plaque Strains Utilize Turanose

Among clinical dental plaque bacterial isolates capable of fermenting the sucrose isomer palatinose, only 25% were able to ferment turanose, compared to 100% for trehalulose and 70% for maltulose [1]. This suggests a lower potential for acidogenic fermentation by oral microbiota [1].

Cariogenicity Dental health Non-fermentable sweetener

α-Glucosidase Inhibition: Turanose Acts as a Mixed-Type Inhibitor of Acid α-Glucosidase, Relevant to Glycogen Metabolism Studies

Turanose has been identified as a mixed-type inhibitor of acid α-glucosidase from rabbit muscle and cattle liver in the presence of glycogen [1]. This property is utilized in diagnostic assays for Pompe disease [1].

Enzyme inhibition Glycogen metabolism Pompe disease diagnosis

Industrial Production Yield: Enzymatic Conversion of Sucrose to Turanose Achieves Up to 56% Yield Using Recombinant Amylosucrase

Enzymatic production of turanose from sucrose using recombinant amylosucrase from Neisseria polysaccharea (NpAS) has been demonstrated with a yield of 56% [1]. This compares favorably to alternative production routes such as partial melezitose hydrolysis or two-step enzymatic processes using cyclomaltodextrin glucanotransferase (45% yield) [1].

Biocatalysis Process economics Scalability

Validated Application Scenarios for Turanose Based on Quantitative Differentiation Evidence


Low-Glycemic Functional Beverage Formulation

Turanose can be incorporated into ready-to-drink beverages and sports drinks to achieve reduced glycemic impact while maintaining palatable sweetness. Its 50% lower hydrolysis rate in simulated intestinal fluid (18% vs 36% for sucrose) and half the sweetness potency (0.5 relative to sucrose) enable precise formulation of low-calorie beverages with a more gradual glucose release profile [1].

Acidic Dairy and Fruit Juice Products Requiring High Stability

Given turanose's exceptional stability under acidic conditions (no hydrolysis at pH 3, 90°C), it is an ideal sweetener for fruit juices, yogurt drinks, and other acidic beverages where sucrose would undergo acid-catalyzed hydrolysis leading to browning and flavor deterioration. This stability extends shelf-life and preserves organoleptic quality [1].

Sugar-Reduced Bakery and Cereal Products with Improved Processability

Patent data indicate that incorporating turanose into grain-based fried foods accelerates curing speed, reduces oil absorption during frying, and delays rancidity during storage [1]. These properties make turanose a strategic ingredient for developing healthier, longer-lasting bakery snacks and breakfast cereals.

Dental-Friendly Confectionery and Oral Care Formulations

With only 25% of palatinose-fermenting oral bacterial strains able to metabolize turanose—compared to 100% for trehalulose—turanose presents a lower acidogenic potential in the oral cavity. This supports its use in tooth-friendly candies, chewing gums, and mouthwashes aimed at reducing caries risk [1].

Clinical Diagnostic Reagent for Pompe Disease

Turanose serves as a mixed-type inhibitor of acid α-glucosidase in diagnostic assays for Pompe disease (glycogen storage disease type II). Its specific inhibition profile enables reliable enzyme activity measurement in patient samples, a niche application not offered by common sucrose isomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Turanose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.